2-{[4-(4-fluorophenyl)-5-{[2-(4-methoxyphenyl)acetamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
Description
2-{[4-(4-Fluorophenyl)-5-{[2-(4-Methoxyphenyl)acetamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-Methoxyphenyl)acetamide is a triazole-based acetamide derivative characterized by:
- A 1,2,4-triazole core substituted with a 4-fluorophenyl group at position 2.
- A sulfanyl (-S-) linker at position 3, connected to an acetamide moiety bearing a 4-methoxyphenyl group.
- A methylene bridge at position 5, functionalized with a 2-(4-methoxyphenyl)acetamido group.
Synthetic routes likely involve nucleophilic substitution reactions between triazole thiols and α-halogenated ketones or acetamides, as described in analogous syntheses .
Properties
IUPAC Name |
N-[[4-(4-fluorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN5O4S/c1-36-22-11-3-18(4-12-22)15-25(34)29-16-24-31-32-27(33(24)21-9-5-19(28)6-10-21)38-17-26(35)30-20-7-13-23(37-2)14-8-20/h3-14H,15-17H2,1-2H3,(H,29,34)(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAUHJMKMFNUKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-fluorophenyl)-5-{[2-(4-methoxyphenyl)acetamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction.
Attachment of the Methoxyphenyl Group: This can be done through an amide coupling reaction using reagents like EDCI or DCC.
Final Assembly: The final product is obtained by coupling the intermediate compounds under controlled conditions, often involving catalysts and specific solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the aromatic rings, potentially leading to hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated triazole derivatives.
Substitution: Halogenated or alkylated aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be explored for its potential as a bioactive molecule. Its triazole ring and aromatic groups suggest it could interact with biological targets, making it a candidate for drug discovery.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties. The presence of the triazole ring, known for its bioactivity, makes it a promising candidate for developing new pharmaceuticals.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[4-(4-fluorophenyl)-5-{[2-(4-methoxyphenyl)acetamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can act as a bioisostere for amides or esters, potentially inhibiting enzyme activity or modulating receptor function. The fluorophenyl and methoxyphenyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural differences between the target compound and its analogs:
Key Observations :
- Electron-Withdrawing vs. Donor Groups: The 4-fluorophenyl group (target compound) enhances electrophilicity compared to electron-donating groups like methoxy () or methyl ().
- Solubility : Methoxy groups improve aqueous solubility due to polarity, whereas tert-butyl () or trifluoromethyl () substituents increase hydrophobicity.
- Bioactivity : Anti-exudative activity is reported for triazole-acetamides (e.g., ), with substituents influencing potency. For example, 4-fluorophenyl may enhance binding to inflammatory targets compared to chlorophenyl ().
Physicochemical Properties
Melting Points and Stability :
- The target compound’s melting point is unreported, but analogs range from 207–275°C (e.g., : 238–274°C for similar triazole-acetamides).
- Crystallinity is influenced by hydrogen bonding; the target compound’s methoxy groups may promote intermolecular interactions akin to N—H···O and C—H···O bonds observed in and .
Spectroscopic Data :
Biological Activity
The compound 2-{[4-(4-fluorophenyl)-5-{[2-(4-methoxyphenyl)acetamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a complex molecule that incorporates a triazole moiety, which has been associated with various biological activities. This article provides a detailed overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Overview of Triazole Compounds
Triazoles are a class of compounds known for their diverse pharmacological properties, including antifungal, antibacterial, anticancer, and anti-inflammatory activities. The incorporation of sulfur and nitrogen in their structure enhances their biological efficacy. Recent studies have highlighted the importance of the triazole ring in medicinal chemistry due to its ability to interact with various biological targets.
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of key enzymes or disruption of cell wall synthesis.
| Compound Type | Target Pathogen | MIC (μg/mL) |
|---|---|---|
| Triazole Derivative | S. aureus | 0.125 - 8 |
| Triazole Derivative | E. coli | 0.125 - 8 |
Anticancer Activity
The compound under discussion also shows potential anticancer activity. Studies have indicated that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example, mercapto-substituted triazoles have been reported to exhibit chemopreventive effects in various cancer models.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the triazole ring and substituents significantly influence biological activity. Electron-donating groups such as methoxy and fluorine enhance the potency against microbial strains. The presence of a sulfanyl group is particularly noted for its role in increasing antimicrobial efficacy.
Case Studies
- Antifungal Activity : A study evaluated various triazole derivatives against fungal strains such as Candida albicans. The compound exhibited notable antifungal activity with an MIC comparable to standard antifungal agents like fluconazole .
- Antibacterial Activity : Another research effort focused on the antibacterial properties of similar compounds against multi-drug resistant strains. The findings suggested that modifications on the phenyl ring significantly increased the antibacterial potency .
- In Vitro Studies : In vitro assays demonstrated that compounds with a similar structure to the target compound inhibited bacterial growth effectively, outperforming traditional antibiotics in some cases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
